molecular formula C15H9ClN4O2S2 B2893431 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040665-04-0

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2893431
CAS RN: 1040665-04-0
M. Wt: 376.83
InChI Key: MJFUJABXRIZUOM-UHFFFAOYSA-N
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Description

“2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound. It contains a thieno[3,2-d]pyrimidin-4-one core, which is a bicyclic system containing a thiophene and a pyrimidinone . The compound also has a 3-chlorophenyl group and a 1,2,4-oxadiazole ring, both of which are linked to the thieno[3,2-d]pyrimidin-4-one core through a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-4-one core, a 3-chlorophenyl group, and a 1,2,4-oxadiazole ring . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Antiproliferative Applications

A study demonstrated the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds were evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating potential applications in cancer research. Some derivatives exhibited cytotoxic and proapototic effects, suggesting their usefulness in studying cancer cell dynamics and possibly in developing anticancer therapies (Atapour-Mashhad et al., 2017).

Antimicrobial Applications

Another study focused on the microwave-assisted synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents. These compounds showed promising biological activity against various bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Antioxidant Activity

Research on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives highlighted their in vitro antioxidant activity. Certain compounds demonstrated significant radical scavenging, indicating their potential utility in studies related to oxidative stress and possibly in the development of antioxidant therapies (Kotaiah et al., 2012).

Herbicidal Activity

A series of chiral thiadiazolopyrimidine derivatives were synthesized and showed moderate inhibitory activities against various weeds. The introduction of a chiral active unit appeared to enhance herbicidal activities, suggesting applications in agricultural research and development of new herbicides (Duan et al., 2010).

Synthesis and Biological Studies

Thienopyrimidine derivatives have been synthesized and studied for their antimicrobial and anti-inflammatory properties. These studies have shown that modifying the thieno[2,3-d]pyrimidine heterocyclic ring can enhance its biological activities, indicating its versatility in drug discovery and the development of new therapeutic agents (Tolba et al., 2018).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications in medicine and other fields .

properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4O2S2/c16-9-3-1-2-8(6-9)13-18-11(22-20-13)7-24-15-17-10-4-5-23-12(10)14(21)19-15/h1-6H,7H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFUJABXRIZUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

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